Isonicotinamidoxime
Overview
Description
Isonicotinamide derivatives are significant in the field of supramolecular chemistry and crystal engineering due to their ability to form various crystal structures and engage in diverse chemical reactions. These compounds are often studied for their potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of isonicotinamide derivatives involves various chemical reactions, including co-crystallization with carboxylic acids, forming complexes with organotin compounds, and hydrothermal synthesis methods. For instance, isonicotinamide has been used to co-crystallize with cyclic carboxylic acids to form co-crystals exhibiting polymorphism and phase transitions (Lemmerer & Fernandes, 2012).
Molecular Structure Analysis
Crystal structure determination and molecular modeling are crucial for understanding the geometric and electronic structure of isonicotinamide derivatives. These studies reveal the coordination modes, bonding interactions, and overall molecular architecture, which are essential for their chemical behavior and potential applications. For example, a study on hydrothermal synthesis, crystal structure, and luminescence properties of a Eu(III) complex based on isonicotinamidoxime provides insights into its coordination geometry and 2D bilayer structure (Deng Yi, 2011).
Scientific Research Applications
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Synthesis of Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : Isonicotinamide can be used as a building block to synthesize 4-oxo-1,3-thiazinan-3-yl isonicotinamide derivatives, which have potential as anti-tubercular agents .
- Methods : The exact methods of synthesis are not specified in the source, but it typically involves chemical reactions under controlled conditions .
- Results : The synthesized compounds could potentially be used as anti-tubercular agents, but the source does not provide specific results or data .
-
Synthesis of Organotin (IV) Complexes
- Field : Inorganic Chemistry
- Application : Isonicotinamide can be used to synthesize organotin (IV) complexes via the synthesis of phosphoramidate ligands for various biological activity studies .
- Methods : The exact methods of synthesis are not specified in the source, but it typically involves chemical reactions under controlled conditions .
- Results : The synthesized organotin (IV) complexes can be used for various biological activity studies, but the source does not provide specific results or data .
-
Control of Skin Aging and Pigmentation
- Field : Dermatology
- Application : Nicotinamide, also known as Niacinamide, has been found to have applications in controlling skin aging and pigmentation . It is used in cosmeceutical products to attenuate skin aging and hyperpigmentation .
- Methods : Nicotinamide is typically applied topically, either alone or in combination with other active ingredients . It works by restoring cellular NAD+ pool and mitochondrial energetics, attenuating oxidative stress and inflammatory response, enhancing extracellular matrix and skin barrier, and inhibiting the pigmentation process in the skin .
- Results : Clinical trials have shown that topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation . It is well tolerated by the skin .
-
Alleviation of Rosacea
- Field : Dermatology
- Application : A gel containing 0.25% 1-methylnicotinamide, a derivative of Nicotinamide, has been used to alleviate rosacea, a chronic facial dermatosis .
- Methods : The gel is applied topically twice a day for 4 weeks .
- Results : The treatment was found to alleviate rosacea in clinical trials .
Future Directions
Please note that this analysis is based on the limited information available and may not fully cover all aspects of Isonicotinamidoxime. For a more comprehensive analysis, consulting specialized literature or experts in the field may be necessary.
properties
IUPAC Name |
N'-hydroxypyridine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUATXHRJFHSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Isonicotinamidoxime | |
CAS RN |
1217430-16-4, 1594-57-6 | |
Record name | [C(E)]-N′-Hydroxy-4-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217430-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxyisonicotinamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1594-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinohydroxamamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinohydroxamamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridylamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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